5-bromo-N-heptan-2-ylfuran-2-carboxamide
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Overview
Description
5-bromo-N-heptan-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a heptan-2-yl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
The synthesis of 5-bromo-N-heptan-2-ylfuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of furan-2-carboxamide followed by the introduction of the heptan-2-yl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
5-bromo-N-heptan-2-ylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-N-heptan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
5-bromo-N-heptan-2-ylfuran-2-carboxamide can be compared with other furan derivatives such as:
5-hydroxymethylfurfural: Known for its applications in biorefinery and as a building block for bio-based chemicals.
2,5-furan dicarboxylic acid: Used in the production of sustainable polymers.
Thiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen, with applications in organic semiconductors and pharmaceuticals . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-heptan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-3-4-5-6-9(2)14-12(15)10-7-8-11(13)16-10/h7-9H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYCTIRZHJYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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